Óxido férrico amarillo

Descripción general

Descripción

El clorhidrato de HLCL-61 (HLCL-61 HCL) es un inhibidor potente y selectivo de la proteína arginina metiltransferasa 5 (PRMT5). Este compuesto ha mostrado un potencial significativo en el tratamiento de la leucemia mieloide aguda al inhibir el crecimiento de múltiples líneas celulares de leucemia mieloide aguda y muestras tumorales derivadas de pacientes .

Aplicaciones Científicas De Investigación

El clorhidrato de HLCL-61 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como compuesto de herramienta para estudiar el papel de PRMT5 en diversas vías bioquímicas. En biología, se utiliza para investigar los efectos de la inhibición de PRMT5 en procesos celulares como la expresión génica y la diferenciación celular. En medicina, el clorhidrato de HLCL-61 se está explorando como un agente terapéutico potencial para el tratamiento de la leucemia mieloide aguda y otros cánceres. En la industria, se utiliza en el desarrollo de nuevos medicamentos y estrategias terapéuticas .

Mecanismo De Acción

El clorhidrato de HLCL-61 ejerce sus efectos inhibiendo selectivamente PRMT5, una enzima involucrada en la metilación de residuos de arginina en proteínas histonas y no histonas. Esta inhibición conduce a cambios en la expresión génica y los procesos celulares, lo que finalmente resulta en la inhibición del crecimiento y la proliferación de células cancerosas. Los objetivos moleculares y las vías involucradas incluyen la dimetilación simétrica de arginina de las histonas H3 y H4, que juegan un papel crucial en la regulación de la expresión génica .

Análisis Bioquímico

Biochemical Properties

Ferric Oxide Yellow is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it can interact with hydrogen peroxide in a reaction that is often used in assays .

Cellular Effects

The effects of Ferric Oxide Yellow on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the context and the specific cells involved .

Molecular Mechanism

At the molecular level, Ferric Oxide Yellow exerts its effects through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ferric Oxide Yellow can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Ferric Oxide Yellow can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Ferric Oxide Yellow is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Ferric Oxide Yellow is transported and distributed within cells and tissues in various ways. This can include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Ferric Oxide Yellow can have effects on its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del clorhidrato de HLCL-61 implica múltiples pasos, incluida la formación de la estructura central y la posterior funcionalización. La ruta sintética exacta y las condiciones de reacción son propiedad y no se divulgan públicamente. Típicamente involucra el uso de solventes orgánicos y reactivos bajo condiciones controladas de temperatura y presión .

Métodos de Producción Industrial: La producción industrial del clorhidrato de HLCL-61 sigue protocolos estándar para la síntesis de inhibidores de moléculas pequeñas. Esto incluye la síntesis química a gran escala, la purificación y el control de calidad para garantizar que el compuesto cumpla con los estándares de pureza y potencia requeridos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de HLCL-61 experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales que pueden ser atacados por varios reactivos. Típicamente no experimenta reacciones de oxidación o reducción en condiciones de laboratorio estándar .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran clorhidrato de HLCL-61 incluyen solventes orgánicos como dimetilsulfóxido (DMSO) y etanol. Las reacciones generalmente se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar velocidades de reacción óptimas .

Principales Productos Formados: Los principales productos formados a partir de las reacciones que involucran clorhidrato de HLCL-61 son típicamente derivados del compuesto original con modificaciones en grupos funcionales específicos. Estos derivados se utilizan a menudo para estudiar la relación estructura-actividad y optimizar la eficacia del compuesto .

Comparación Con Compuestos Similares

Compuestos Similares: Los compuestos similares al clorhidrato de HLCL-61 incluyen otros inhibidores de PRMT5 como EPZ015666 y GSK3326595. Estos compuestos también se dirigen a PRMT5 y han mostrado potencial en el tratamiento de varios cánceres .

Unicidad: Lo que diferencia al clorhidrato de HLCL-61 de otros compuestos similares es su alta selectividad y potencia para PRMT5. A diferencia de otros inhibidores, el clorhidrato de HLCL-61 no inhibe otros miembros de la familia PRMT como PRMT1, PRMT4 y PRMT7, lo que lo convierte en un agente terapéutico más específico y efectivo .

Actividad Biológica

Ferric oxide yellow (Fe₂O₃·nH₂O), commonly known as yellow iron oxide, is a pigment widely used in various applications, including cosmetics, food coloring, and construction materials. Its biological activity has garnered attention in recent years, particularly regarding its potential therapeutic applications and safety profile. This article explores the biological properties of ferric oxide yellow, including its antioxidant, antibacterial, and anticancer activities, supported by recent research findings.

Ferric oxide yellow is a form of iron oxide characterized by its yellow hue. It can be synthesized through various methods, including chemical precipitation and green synthesis using natural extracts. For instance, iron oxide nanoparticles (IONPs) derived from plant extracts have shown promising results in terms of biological activity due to their unique morphological and physicochemical properties.

Table 1: Characteristics of Ferric Oxide Yellow

| Property | Description |

|---|---|

| Chemical Formula | Fe₂O₃·nH₂O |

| Color | Yellow |

| Solubility | Insoluble in water |

| Synthesis Methods | Chemical precipitation, green synthesis |

Antioxidant Activity

Ferric oxide yellow exhibits significant antioxidant properties. A study assessed the antioxidant potential of synthesized IONPs using various assays. The IC₅₀ value for the antioxidant activity was found to be 22 µg/mL, indicating a strong capacity to scavenge free radicals compared to standard antioxidants.

Antibacterial Activity

Research has demonstrated the antibacterial efficacy of ferric oxide nanoparticles against various pathogens. Notably, a study evaluated the antibacterial activity of IONPs against clinical isolates of Klebsiella pneumoniae, reporting a minimum inhibitory concentration (MIC) of 30 µg/mL and an inhibition zone diameter of 10 mm. The mechanism behind this activity is believed to involve the generation of reactive oxygen species (ROS), which disrupt bacterial cell integrity.

Table 2: Antibacterial Activity of Ferric Oxide Yellow Nanoparticles

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Klebsiella pneumoniae | 10 | 30 |

| Staphylococcus aureus | Significant | Not specified |

| Escherichia coli | Significant | Not specified |

Anticancer Activity

Ferric oxide yellow has also been investigated for its anticancer properties. A study reported that IONPs exhibited potent anticancer activity against the multidrug-resistant cell line MDR 2780AD, with IC₅₀ values of 0.55 µg/mL for nanoparticles and 0.85 µg/mL for extracts from plants used in synthesis. This suggests that ferric oxide yellow may serve as a potential agent in cancer therapy.

Case Studies

A notable case study involved the use of ferric oxide nanoparticles in treating bacterial infections resistant to conventional antibiotics. The study highlighted the effectiveness of these nanoparticles in inhibiting growth and biofilm formation in Staphylococcus aureus, demonstrating their potential as an alternative therapeutic option in the face of rising antibiotic resistance.

Safety Profile

Despite its promising biological activities, safety assessments are crucial for any compound intended for therapeutic use. Studies have indicated that while ferric oxide yellow is generally recognized as safe when used in approved applications, further toxicological evaluations are necessary to understand its long-term effects fully.

Table 3: Safety Considerations for Ferric Oxide Yellow

| Aspect | Findings |

|---|---|

| Toxicity | Generally low toxicity |

| Carcinogenicity | Limited studies; requires further research |

| Skin Sensitivity | Contact dermatitis reported |

Propiedades

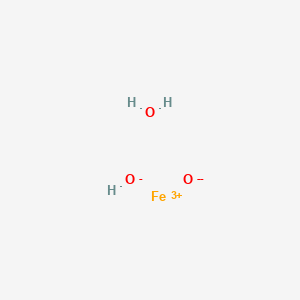

IUPAC Name |

iron(3+);oxygen(2-);hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2H2O.O/h;2*1H2;/q+3;;;-2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHBWEYLDHLIBQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[O-2].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51274-00-1 | |

| Record name | Ferric oxide, yellow [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron hydroxide oxide yellow | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC OXIDE YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX438O2MRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of ferric oxide yellow in the pharmaceutical industry?

A1: Ferric oxide yellow is used as a coloring agent in pharmaceutical tablets. For instance, it's found in Amaryl tablets (glimepiride), a medication for type 2 diabetes mellitus. [, ]

Q2: Are there concerns about the environmental impact of ferric oxide yellow production?

A2: While ferric oxide yellow itself is considered environmentally benign, its production can generate waste streams. Research focuses on minimizing these impacts through methods like utilizing byproducts from other industrial processes. One study details a method for synthesizing ferric oxide yellow pigment using waste iron scale, contributing to resource recovery and reducing waste. []

Q3: How does the production process affect the properties of ferric oxide yellow pigment?

A3: The method of synthesis directly influences the pigment's characteristics. Research highlights the development of low oil absorption ferric oxide yellow pigment. This innovation, achieved through a specific wet-method sulfate oxidation and densification process, results in a pigment beneficial for various applications. [] Another study focuses on creating high-temperature-resistant ferric oxide yellow pigment by coating it with silicon dioxide, aluminum phosphate, and aluminum hydroxide. This multi-step process enhances the pigment's stability at high temperatures, making it suitable for demanding applications. []

Q4: What innovations are being explored to make ferric oxide yellow production more sustainable?

A4: Researchers are actively developing environmentally friendly methods for ferric oxide yellow production. One study describes a device that utilizes alkaline liquor from a bipolar-membrane electrodialysis device as an alkali source during pigment synthesis. [] This approach aims to reduce the reliance on expensive and potentially polluting alkali sources, contributing to a more sustainable production process.

Q5: Beyond color, what other properties make ferric oxide yellow useful in various applications?

A5: Ferric oxide yellow is valued for its stability and compatibility with other materials. One study describes its incorporation into a plant fiber home door. [] The researchers highlight the pigment's contribution to the door's corrosion resistance and improved aesthetics.

Q6: What challenges exist in controlling the properties of ferric oxide yellow during synthesis?

A7: Achieving desired characteristics like low viscosity often requires precise control over reaction parameters. One study emphasizes the importance of factors like temperature, pH, and reaction time in a high-pressure reaction kettle for producing low-viscosity iron oxide yellow. [] Precisely controlling these variables is crucial for obtaining a pigment with the intended flow properties, impacting its suitability for different applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.